

Application Notes and Protocols: AMG7703 Dose-Response in CHO-K1 Cells Expressing FFA2

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Compound of Interest		
Compound Name:	AMG7703	
Cat. No.:	B15570085	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43), is a promising therapeutic target for a range of metabolic and inflammatory diseases.[1][2] **AMG7703** is a potent and selective allosteric agonist of FFA2.[2][3][4] Unlike endogenous agonists like short-chain fatty acids that bind to the primary receptor pocket, **AMG7703** binds to a distinct allosteric site, activating the receptor and enhancing signaling in cooperation with endogenous ligands.[2] This document provides detailed application notes and protocols for characterizing the dose-response relationship of **AMG7703** in Chinese Hamster Ovary (CHO-K1) cells stably expressing human FFA2.

AMG7703 activates both the Gαi and Gαq signaling pathways.[2][3] The Gαq pathway activation leads to the mobilization of intracellular calcium, while the Gαi pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][2] These application notes will focus on the Gαq-mediated calcium mobilization as a readout for **AMG7703** activity.

Data Presentation

The following tables summarize the quantitative data for **AMG7703**'s activity on FFA2 from various functional assays.



Table 1: Potency of AMG7703 in FFA2 Functional Assays

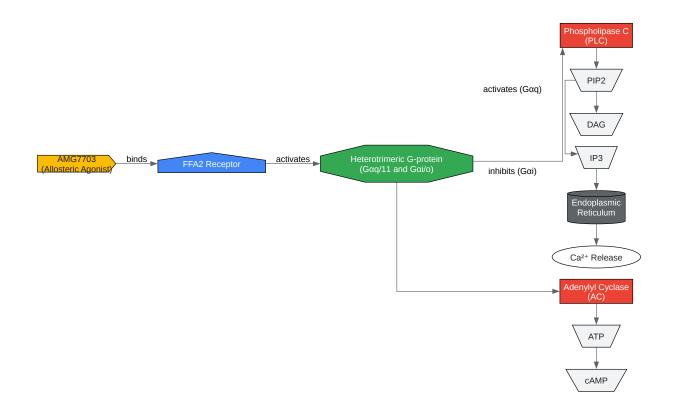
Functional Assay	Target	Measured Effect	Potency (EC50/IC50)	Cell Line/System
Calcium Mobilization	human FFA2	Agonist-induced calcium influx	0.45 μΜ	CHO cells expressing hFFA2 and aequorin[4]
Calcium Mobilization	mouse FFA2	Agonist-induced calcium influx	1.27 μΜ	CHO cells expressing mFFA2 and aequorin[4]
cAMP Assay	human FFA2	Inhibition of forskolin- stimulated cAMP	~30 nM (pEC ₅₀ ≈ 7.5)[1] / 0.7 μM[4]	Flp-In T-REx 293 cells[1] / CHO cells[4]
cAMP Assay	mouse FFA2	Inhibition of forskolin-stimulated cAMP	0.96 μΜ	CHO cells[4]

Table 2: Selectivity Profile of AMG7703

Target GPCR	AMG7703 Activity (at 30 μM)	Primary Signaling Pathway
FFA2 (GPR43)	Agonist	Gαi, Gαq[3]
FFA1 (GPR40)	Inactive	Gαq[3]
FFA3 (GPR41)	Inactive	Gαi[3]

Signaling Pathway and Experimental Workflow Diagrams

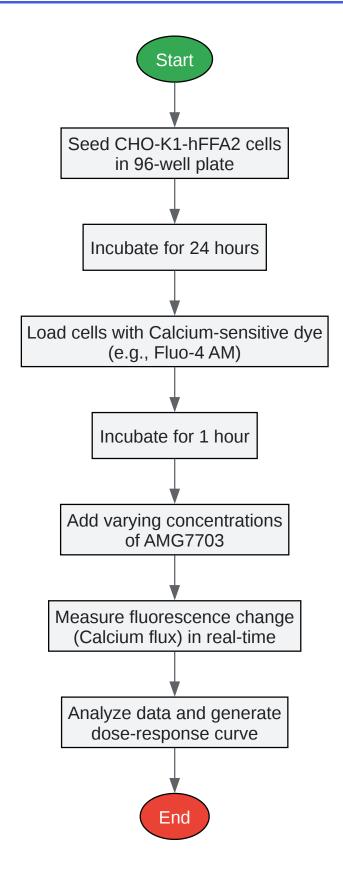




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Caption: FFA2 receptor signaling activated by AMG7703.





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Caption: Experimental workflow for calcium mobilization assay.



Experimental Protocols

Protocol 1: Culturing of CHO-K1 Cells Stably Expressing Human FFA2

This protocol outlines the general procedure for maintaining and subculturing CHO-K1 cells. For cells expressing FFA2, the growth medium should be supplemented with the appropriate selection antibiotic if required.

Materials:

- CHO-K1 cells stably expressing human FFA2 (e.g., from GenScript, Cat. No. M00511)[5]
- Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution (0.25%)
- T-75 culture flasks
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Cell Thawing:
 - Rapidly thaw the cryovial of cells in a 37°C water bath.[7]
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 300 x g for 3 minutes and discard the supernatant.
 - Resuspend the cell pellet in 10-12 mL of fresh growth medium and transfer to a T-75 flask.
 - Incubate at 37°C in a 5% CO₂ incubator.



- · Cell Maintenance and Subculturing:
 - Observe the cells daily and change the medium every 2-3 days.[6]
 - When cells reach 80-90% confluency, they are ready for subculturing.
 - Aspirate the old medium and wash the cell monolayer once with sterile PBS.
 - Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.[6]
 - Neutralize the trypsin by adding 6-8 mL of complete growth medium.
 - Gently pipette the cell suspension up and down to ensure a single-cell suspension.
 - Perform a cell count and seed new T-75 flasks at a density of 2-5 x 10⁵ cells/mL. A subcultivation ratio of 1:2 to 1:4 is recommended.[6]

Protocol 2: AMG7703 Dose-Response using Calcium Mobilization Assay

This protocol describes how to measure the dose-dependent activation of FFA2 by **AMG7703** by quantifying changes in intracellular calcium concentration.

Materials:

- CHO-K1 cells stably expressing human FFA2
- Black, clear-bottom 96-well microplates
- AMG7703 stock solution (in DMSO)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-4)[5][8]
- Probenecid (optional, to prevent dye leakage)



• Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation)[8][9]

Procedure:

- Cell Plating:
 - The day before the assay, seed the CHO-K1-hFFA2 cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 μL of growth medium.
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
- Compound Plate Preparation:
 - \circ Prepare a serial dilution of **AMG7703** in Assay Buffer in a separate 96-well plate. The final concentrations should typically range from 10 pM to 100 μ M to capture the full doseresponse curve.
- Dye Loading:
 - Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
 - \circ Aspirate the growth medium from the cell plate and add 100 μL of the dye loading solution to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Calcium Flux Measurement:
 - Set up the fluorescence plate reader to measure the fluorescence intensity over time (kinetic read). Excitation and emission wavelengths will depend on the dye used (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
 - Establish a baseline fluorescence reading for approximately 10-20 seconds.
 - \circ The instrument's liquid handler should then add a specific volume (e.g., 20-50 μ L) of the **AMG7703** dilutions from the compound plate to the cell plate.



- Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak response and subsequent return to baseline.
- Data Analysis:
 - The change in fluorescence (ΔRFU = peak fluorescence baseline fluorescence) is proportional to the increase in intracellular calcium.
 - \circ Plot the \triangle RFU against the logarithm of the **AMG7703** concentration.
 - Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value, which represents the concentration of **AMG7703** that elicits a half-maximal response.

Conclusion

AMG7703 is a valuable pharmacological tool for studying the function of FFA2. The protocols provided herein offer a robust framework for characterizing the dose-dependent activity of **AMG7703** in a recombinant cell-based system. The calcium mobilization assay is a reliable and high-throughput method for determining the potency of FFA2 agonists and is well-suited for screening and lead optimization efforts in drug discovery programs targeting this receptor.

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